molecular formula C9H8INO B8509347 1h-Isoindol-1-one,2,3-dihydro-7-iodo-4-methyl- CAS No. 913391-46-5

1h-Isoindol-1-one,2,3-dihydro-7-iodo-4-methyl-

Cat. No. B8509347
M. Wt: 273.07 g/mol
InChI Key: VCMPBTAIQGTIAA-UHFFFAOYSA-N
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Patent
US07745641B2

Procedure details

In a similar manner to Step 4 of Example 140, a mixture of 7-amino-4-methylisoindolinone and 7-aminoisoindolinone (10/1, 57.4 mg, 0.357 mmol) was dissolved in acetonitrile (4.6 mL), and the solution was treated with potassium iodide (78 mg, 0.47 mmol), copper iodide (90 mg, 0.47 mmol), iodine (120 mg, 0.471 mmol) and tert-butyl nitrate (0.128 mL, 1.07 mmol), followed by purification by preparative thin-layer chromatography (chloroform/acetonitrile=5/1) to obtain a mixture of 7-iodo-4-methylisoindolinone and 7-iodoisoindolinone (44.8 mg, ratio 10/1, yield 50%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
57.4 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step Two
Quantity
120 mg
Type
reactant
Reaction Step Two
Quantity
0.128 mL
Type
reactant
Reaction Step Two
Quantity
90 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1C=CC(C)=C2C=1C(=O)NC2.NC1C=CC=C2C=1C(=O)NC2.[I-].[K+].II.[N+]([O-])(OC(C)(C)C)=O.[I:36][C:37]1[CH:38]=[CH:39][C:40](C)=[C:41]2[C:45]=1[C:44](=[O:46])[NH:43][CH2:42]2>C(#N)C.[Cu](I)I>[I:36][C:37]1[CH:38]=[CH:39][CH:40]=[C:41]2[C:45]=1[C:44](=[O:46])[NH:43][CH2:42]2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=C2CNC(C12)=O)C
Name
Quantity
57.4 mg
Type
reactant
Smiles
NC=1C=CC=C2CNC(C12)=O
Step Two
Name
Quantity
78 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
120 mg
Type
reactant
Smiles
II
Name
Quantity
0.128 mL
Type
reactant
Smiles
[N+](=O)(OC(C)(C)C)[O-]
Name
Quantity
90 mg
Type
catalyst
Smiles
[Cu](I)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=CC(=C2CNC(C12)=O)C
Step Four
Name
Quantity
4.6 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification by preparative thin-layer chromatography (chloroform/acetonitrile=5/1)
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC=C2CNC(C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 44.8 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.